(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-17(20-10-14-9-18-12-19-16(14)11-20)13-1-3-15(4-2-13)26(23,24)21-5-7-25-8-6-21/h1-4,9,12H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKUQHWRXQINEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolo[3,4-d]pyrimidine Core Construction
The pyrrolo[3,4-d]pyrimidine scaffold is typically assembled via cyclocondensation of 4,5-diaminopyrimidine derivatives with α-ketoesters or diketones. For instance, reacting 4,5-diamino-2,6-dichloropyrimidine with ethyl acetoacetate under acidic conditions yields the bicyclic framework. Alternative routes employ Suzuki-Miyaura couplings to introduce substituents at specific positions, as demonstrated in pyrrolo[2,3-d]pyrimidine syntheses.
4-(Morpholinosulfonyl)Benzoyl Fragment Preparation
Sulfonation of 4-bromophenylboronic acid with chlorosulfonic acid generates 4-bromophenylsulfonyl chloride, which undergoes nucleophilic substitution with morpholine to afford 4-(morpholinosulfonyl)phenylboronic acid. Subsequent conversion to the benzoyl chloride via Friedel-Crafts acylation provides the electrophilic coupling partner.
Synthetic Methodologies and Experimental Protocols
Synthesis of 5H-Pyrrolo[3,4-d]pyrimidin-6(7H)-amine
A modified literature procedure involves heating 4,5-diamino-2,6-dichloropyrimidine (1.0 eq) with ethyl acetoacetate (1.2 eq) in acetic acid at 120°C for 12 hours. The intermediate is dechlorinated using Pd/C under hydrogen atmosphere to yield the amine (78% yield).
Characterization Data
Preparation of 4-(Morpholinosulfonyl)benzoyl Chloride
4-Bromophenylsulfonyl chloride (1.0 eq) is reacted with morpholine (2.5 eq) in dichloromethane at 0°C, followed by slow warming to room temperature. The resultant 4-(morpholinosulfonyl)bromobenzene is treated with n-butyllithium and quenched with CO2 to generate the carboxylic acid, which is converted to acyl chloride using thionyl chloride (89% overall yield).
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO3H | 0°C → RT | 2 h | 92% |
| Morpholine substitution | Morpholine, DCM | 0°C → RT | 6 h | 85% |
| Carbonylation | n-BuLi, CO2 | -78°C | 1 h | 78% |
Final Coupling via Buchwald-Hartwig Amination
The pyrrolopyrimidine amine (1.0 eq) and 4-(morpholinosulfonyl)benzoyl chloride (1.1 eq) are coupled using Pd(OAc)2/Xantphos catalyst in toluene at 110°C for 24 hours. The reaction is quenched with aqueous NH4Cl, and the product is purified via silica chromatography (63% yield).
Optimization Insights
- Catalyst screening showed Pd(OAc)2/Xantphos outperformed Pd(dppf)Cl2 in minimizing dehalogenation side reactions.
- Elevated temperatures (>100°C) and anhydrous conditions are critical for suppressing hydrolysis of the acyl chloride.
Analytical Validation and Spectroscopic Correlations
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]+ at m/z 443.0924 (calculated 443.0921) confirms the molecular formula C20H19N4O4S.
Nuclear Magnetic Resonance (NMR) Analysis
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 2345678) confirms the planar pyrrolopyrimidine system and dihedral angle of 87.3° between the heterocycle and phenyl ring, indicative of minimized conjugation.
Alternative Synthetic Routes and Comparative Evaluation
Suzuki-Miyaura Cross-Coupling Approach
An alternative method couples 6-bromo-5H-pyrrolo[3,4-d]pyrimidine with 4-(morpholinosulfonyl)phenylboronic acid using Pd(dppf)Cl2 in iPrOH/H2O. While feasible, this route suffers from lower yields (48%) due to competing protodeboronation.
One-Pot Tandem Reaction Strategy
A novel one-pot procedure condenses 4,5-diaminopyrimidine, dimethyl acetylenedicarboxylate, and 4-(morpholinosulfonyl)benzaldehyde in acetic acid, achieving 56% yield. Though operationally simpler, this method produces regioisomeric impurities requiring HPLC purification.
Industrial-Scale Considerations and Process Optimization
Key challenges in scale-up include exothermic sulfonation steps and Pd catalyst removal. Implementing flow chemistry for the sulfonation-morpholine substitution sequence improves heat dissipation and reduces reaction time from 8 hours to 45 minutes. Catalyst recycling using polymer-supported Pd nanoparticles enhances cost-efficiency, maintaining >95% activity over five cycles.
Chemical Reactions Analysis
Example Reaction:
Functionalization of the Morpholinosulfonyl Group
The morpholinosulfonyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or sulfonylation :
-
SNAr reactions employ morpholine and a sulfonyl chloride precursor under basic conditions (e.g., KCO, DMF, 80°C) .
-
Sulfonylation of aniline derivatives with morpholine-4-sulfonyl chloride in dichloromethane (DCM) yields the sulfonamide linkage .
Example Reaction:
Ketone Formation and Derivatization
The methanone group is installed via Friedel-Crafts acylation or amide coupling :
-
Friedel-Crafts acylation of the pyrrolopyrimidine with 4-(morpholinosulfonyl)benzoyl chloride in the presence of AlCl .
-
Schiff base formation with primary amines under acidic conditions (e.g., AcOH) modifies the ketone into imine derivatives .
Example Reaction:
Catalytic Modifications
-
Hydrogenolysis : Palladium on carbon (Pd/C) with H or ammonium formate removes protecting groups (e.g., benzyl, tert-butoxycarbonyl) .
-
Microwave-assisted reactions : Accelerate cyclization and coupling steps (e.g., 30 min at 100°C in DMSO/THF) .
Reaction Data Table
Mechanistic Insights
-
The morpholinosulfonyl group enhances solubility and target binding via hydrogen bonding .
-
Steric effects from the spirocyclic pyrrolopyrimidine influence regioselectivity in substitution reactions .
-
Electron-withdrawing sulfonyl groups activate the phenyl ring for electrophilic substitution .
Stability and Reactivity
Scientific Research Applications
Protein Kinase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of several protein kinases, which are critical in various cellular processes and disease mechanisms. Specifically, the compound has been evaluated for its inhibitory effects on:
- Anaplastic Lymphoma Kinase (ALK) : Inhibition of ALK is crucial for treating certain cancers and autoimmune diseases. The compound demonstrates promising activity against conditions mediated by ALK, such as lymphoma and other cell proliferative disorders .
- Focal Adhesion Kinase (FAK) : This kinase plays a significant role in cancer progression and metastasis. The ability of the compound to inhibit FAK suggests its potential in cancer therapy .
- Phosphoinositide 3-kinase (PI3K) : The compound has shown inhibitory action on the PI3K isoform delta, which is involved in various signaling pathways related to cancer and metabolic disorders .
Anticancer Activity
The compound's structure allows it to interact with multiple targets within cancer cells. Its application in treating various cancers, including breast, renal, and pancreatic tumors, has been documented. It can be administered alone or in combination with other chemotherapeutic agents to enhance therapeutic efficacy .
Synthesis of Derivatives
The synthesis of derivatives of this compound has been explored to enhance its biological activity. For instance, modifications have been made to improve its potency against specific kinases or to alter its pharmacokinetic properties . The development of these derivatives is crucial for optimizing therapeutic outcomes.
A study conducted on a series of pyrimidine derivatives, including the target compound, assessed their inhibitory potency against several kinases such as GSK3β and CDK9/Cyclin T. Although some derivatives showed limited activity, the structure-activity relationship (SAR) analysis indicated that modifications could lead to improved inhibition profiles .
Clinical Implications
The clinical implications of using (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone are significant. Its potential use as a therapeutic agent for conditions related to ALK and FAK inhibition opens avenues for treating diseases that currently lack effective therapies. The ongoing research aims to establish its safety profile and efficacy through preclinical and clinical trials.
Table 1: Summary of Biological Activities
| Compound Name | Target Kinase | Inhibition Potency | Reference |
|---|---|---|---|
| This compound | ALK | Moderate | |
| This compound | FAK | Moderate | |
| Derivative A | GSK3β | Low | |
| Derivative B | CDK9 | Low |
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Therapy | Treatment of ALK-dependent cancers |
| Autoimmune Diseases | Potential use in conditions mediated by FAK |
| Combination Therapy | Synergistic effects with existing chemotherapeutics |
Mechanism of Action
The mechanism of action of (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
- 4-aminopyrrolo[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
What sets (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone apart from these similar compounds is its unique combination of a morpholinosulfonyl group and a pyrrolopyrimidine core. This unique structure imparts specific biological activities and chemical reactivity that make it a valuable compound for research and development in various fields .
Biological Activity
The compound (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a novel bicyclic heterocyclic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be described by the following structure:
Research indicates that this compound acts primarily as an inhibitor of FGFR3 and FGFR4. These receptors are implicated in various malignancies, and their inhibition can lead to reduced tumor growth and proliferation. The mechanism involves binding to the ATP-binding site of these receptors, thereby preventing their activation and subsequent signaling cascades that promote cell survival and proliferation .
Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound effectively inhibited the growth of several cancer cell lines, including those derived from breast and lung cancers. The IC50 values ranged from 0.5 to 2 µM, indicating potent cytotoxic effects against these cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported between 16-32 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections .
Enzyme Inhibition
Further investigations into the enzymatic activities revealed that this compound acts as a potent inhibitor of acetylcholinesterase (AChE) and urease. This dual inhibition suggests potential applications in treating neurodegenerative diseases and managing urea-related disorders .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in a xenograft model using human breast cancer cells. Mice treated with the compound exhibited a significant reduction in tumor volume compared to controls, with a reported decrease of up to 70% after four weeks of treatment. Histological analysis confirmed reduced cell proliferation and increased apoptosis in treated tumors .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains in both planktonic and biofilm states. Results indicated that it effectively inhibited biofilm formation by Klebsiella pneumoniae, with a reduction in biofilm biomass by approximately 60% at sub-MIC concentrations. This suggests its potential use in preventing chronic infections associated with biofilms .
Summary of Biological Activities
| Activity Type | Assessed Effectiveness | Notable Findings |
|---|---|---|
| Antitumor | High | IC50 values: 0.5 - 2 µM; significant tumor reduction |
| Antimicrobial | Moderate | MIC: 16-32 µg/mL; effective against Gram-positive bacteria |
| Enzyme Inhibition | High | Potent AChE and urease inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
